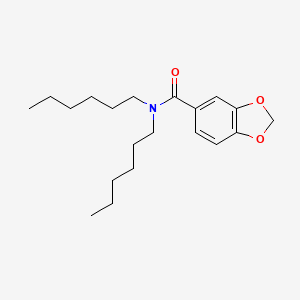![molecular formula C10H12F3N3O4S B14153582 N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide CAS No. 434296-01-2](/img/structure/B14153582.png)
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of 2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized through nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
The next step involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethylene oxide to form N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the aniline moiety.
Scientific Research Applications
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups contribute to its binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide
Uniqueness
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets .
Properties
CAS No. |
434296-01-2 |
|---|---|
Molecular Formula |
C10H12F3N3O4S |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-8-3-2-7(10(11,12)13)6-9(8)16(17)18/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
GJUVBZLRALUYRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
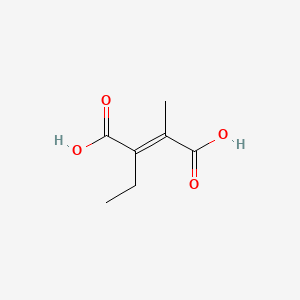
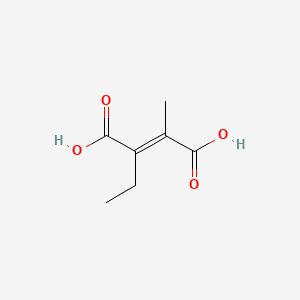
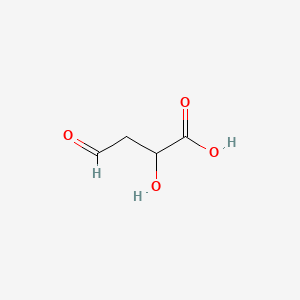
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

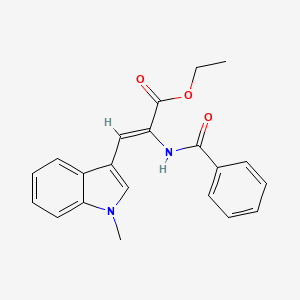
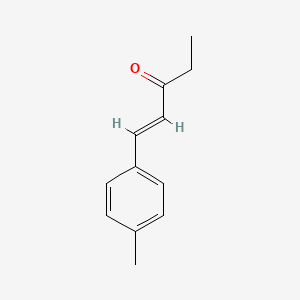
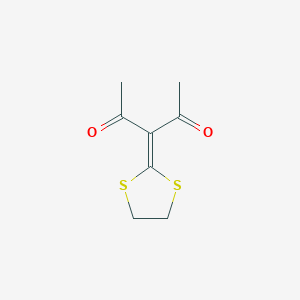
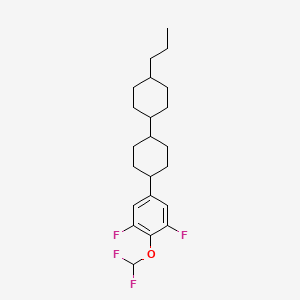
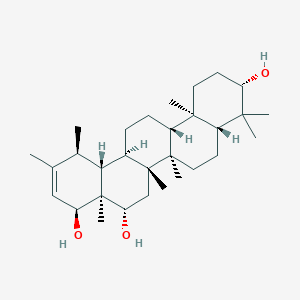
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

